

# Application Notes and Protocols for In Vivo Administration of VPC-18005

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **VPC-18005**

Cat. No.: **B10831163**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**VPC-18005** is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to genomic translocations (e.g., TMPRSS2-ERG).[1][2][3] This compound directly targets the ERG-ETS domain, sterically hindering its ability to bind to DNA.[2][4] By disrupting this interaction, **VPC-18005** effectively inhibits ERG-mediated transcription of target genes, such as SOX9, which are crucial for processes like epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[4][5] Preclinical in vivo studies in animal models have demonstrated that **VPC-18005** can reduce cancer cell metastasis without exhibiting overt cytotoxicity, highlighting its potential as a non-toxic, anti-metastatic therapeutic agent for ERG-expressing cancers.[4][5]

## Mechanism of Action: ERG Signaling Pathway Inhibition

In many prostate cancers, the fusion of the TMPRSS2 gene with the ERG gene leads to aberrant, androgen-regulated overexpression of the ERG protein.[2] ERG, a member of the ETS family of transcription factors, binds to DNA via its conserved ETS domain, driving the expression of genes that promote tumor progression and metastasis.[2][4] **VPC-18005** was identified through rational drug design to fit into a pocket on the ERG-ETS domain.[4] This

binding physically blocks the domain from interacting with DNA, thereby inhibiting the transcription of ERG target genes and suppressing the metastatic phenotype.[1][4]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. VPC-18005 | ERG antagonist | Probechem Biochemicals [probechem.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of VPC-18005]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831163#in-vivo-administration-of-vpc-18005-in-animal-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)